N-(2-chlorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
N-(2-chlorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C19H18ClFN4O and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1153171 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Pesticide Application
The structural analysis of benzoylurea pesticides, such as the analysis conducted by Jeon et al. (2014), reveals the importance of understanding the crystal structure for developing effective insecticides. The study provided insights into the dihedral angles between the fluorobenzene ring and terminal rings, highlighting the significance of molecular architecture in the efficacy of these compounds as pesticides Jeon, Kang, Lee, & Kim, 2014.
Pharmacological Applications
Compounds with a similar structure have been explored for their potential antipsychotic properties without interacting with dopamine receptors, as demonstrated by Wise et al. (1987). Their research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols shows the possibility of developing new antipsychotic medications that offer an alternative mechanism of action Wise et al., 1987.
Structural Characterization for Medicinal Chemistry
Kariuki, Abdel-Wahab, and El-Hiti (2021) synthesized and characterized isostructural compounds involving fluorophenyl groups, contributing to the structural basis for developing therapeutically relevant molecules. This research underscores the role of detailed structural characterization in the design of bioactive compounds Kariuki, Abdel-Wahab, & El-Hiti, 2021.
Role in Alzheimer's Disease Research
The compound BAY 73-6691, identified by Wunder et al. (2005), serves as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), showing promise for Alzheimer's disease treatment. This research illustrates the therapeutic potential of compounds with related structures in neurodegenerative disease treatment Wunder et al., 2005.
Anticancer and Antioxidant Activity
Research by Thomas et al. (2019) on pyrazole derivatives, including CPHMP and TCPHP, highlights their potential as anticancer and antioxidant agents. The study's findings on the physico-chemical properties and docking analysis suggest these compounds' utility in developing new therapeutic agents Thomas et al., 2019.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c1-12-18(23-19(26)22-17-10-6-4-8-15(17)20)13(2)25(24-12)11-14-7-3-5-9-16(14)21/h3-10H,11H2,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIILVWXOJTQKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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